molecular formula C22H24F2N4O4 B480190 N-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 443325-62-0

N-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B480190
CAS No.: 443325-62-0
M. Wt: 446.4g/mol
InChI Key: AORYIBZTEVBTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a difluorobenzoyl group and an ethanediamide linkage to a methoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the difluorobenzoyl-substituted piperazine.

    Linking with Ethanediamide: The next step involves the reaction of the difluorobenzoyl-substituted piperazine with N-(4-methoxyphenyl)ethanediamide. This step is typically carried out in a polar solvent such as dimethylformamide (DMF) under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups in the difluorobenzoyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the difluorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide: Similar structure but with a methoxy group instead of a difluorobenzoyl group.

    N-{2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide: Similar structure but with a chlorobenzoyl group instead of a difluorobenzoyl group.

Uniqueness

The presence of the difluorobenzoyl group in N-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide imparts unique properties such as increased hydrophobicity and potential for stronger interactions with biological targets compared to its analogs.

Properties

CAS No.

443325-62-0

Molecular Formula

C22H24F2N4O4

Molecular Weight

446.4g/mol

IUPAC Name

N-[2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide

InChI

InChI=1S/C22H24F2N4O4/c1-32-16-7-5-15(6-8-16)26-21(30)20(29)25-9-10-27-11-13-28(14-12-27)22(31)19-17(23)3-2-4-18(19)24/h2-8H,9-14H2,1H3,(H,25,29)(H,26,30)

InChI Key

AORYIBZTEVBTRT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=C(C=CC=C3F)F

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.